molecular formula C20H13Cl2FN4O2 B2642310 N-(4-chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260996-09-5

N-(4-chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2642310
CAS No.: 1260996-09-5
M. Wt: 431.25
InChI Key: YTWPCRWPFCKHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C${20}$H${13}$Cl${2}$FN${4}$O$_{2}$ Average Mass: 431.248 g/mol Monoisotopic Mass: 430.039959 g/mol ChemSpider ID: 26016481 IUPAC Name: N-(4-Chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

This compound features a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group at position 3 and linked to a pyrrole moiety via a methylene bridge. The presence of halogen atoms (Cl, F) and heterocyclic rings (oxadiazole, pyrrole) suggests possible interactions with biological targets, such as enzymes or receptors, through halogen bonding and π-π stacking .

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2FN4O2/c21-13-4-1-3-12(9-13)19-25-20(29-26-19)17-5-2-8-27(17)11-18(28)24-16-7-6-14(22)10-15(16)23/h1-10H,11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWPCRWPFCKHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its biological effects, particularly in the context of anticancer and antimalarial activities, through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is C18H15Cl2FN4OC_{18}H_{15}Cl_2FN_4O, and it contains a pyrrole ring, an oxadiazole moiety, and chlorinated aromatic systems.

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:

Study Cell Line IC50 (µM) Mechanism of Action
Arafa et al. (2023) PC-3 (prostate)0.67Inhibition of EGFR
Arafa et al. (2023) HCT-116 (colon)0.80Inhibition of Src
Arafa et al. (2023) ACHN (renal)0.87Inhibition of IL-6

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, potentially through mechanisms involving the inhibition of key growth factors and enzymes.

Antimalarial Activity

The antimalarial potential of oxadiazole derivatives has also been explored. A study highlighted that certain oxadiazole compounds demonstrate high in vitro activity against Plasmodium falciparum, with low IC50 values indicating strong efficacy:

Compound IC50 (µM) Selectivity Index
N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide 0.0341526

This suggests that modifications in the oxadiazole structure can lead to enhanced antimalarial properties.

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships is crucial for optimizing the biological activity of compounds like this compound. Research has shown that specific substitutions on the oxadiazole and pyrrole rings significantly influence their biological effects:

  • Substituent Effects : The presence of electron-withdrawing groups (like chloro and fluoro) enhances the compound's potency against cancer cells.
  • Ring Modifications : Alterations in the pyrrole or oxadiazole rings can lead to variations in selectivity for different cancer types or malaria strains.

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Case Study on Anticancer Activity : A derivative exhibiting an IC50 value of 0.24 µM against EGFR was found to be effective in inhibiting tumor growth in xenograft models.
  • Case Study on Antimalarial Activity : Another study demonstrated that a related oxadiazole derivative showed promising results in reducing parasitemia levels in infected mice models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Chlorophenyl-Acetamide Motifs

Compound Name Molecular Formula Key Structural Features Biological Activity/Findings Source Reference
N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 14) C${19}$H${20}$ClN$_{3}$O Piperazine ring linked to acetamide and 3-chlorophenyl Anticonvulsant activity; structural flexibility enhances receptor binding
2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (PDB: 5RH2) C${14}$H${12}$ClN$_{2}$O Pyridine and chlorophenyl groups SARS-CoV-2 M$^\text{pro}$ inhibitor (binding affinity: −22 kcal/mol)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide C${16}$H${10}$ClF${3}$N${2}$OS Benzothiazole core with trifluoromethyl and chlorophenyl Patent-listed compound for undisclosed therapeutic applications
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide C${21}$H${14}$FN${4}$O${3}$ Oxadiazole with benzodioxole instead of chlorophenyl Discontinued research compound (structural analog with altered electronic properties)

Functional Analogues with Heterocyclic Cores

  • Thiazolidine Derivatives (e.g., (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide): IC$_{50}$: 45.6 µM (NO inhibition in macrophages) . The thiazolidine ring replaces oxadiazole, offering enhanced hydrogen-bonding capacity but reduced metabolic stability compared to oxadiazole-containing compounds.
  • Pyrazoleamide Derivatives (e.g., Compound PA21A050): Structure: Pyrazole core with trifluoromethyl and chlorophenyl groups. Activity: Antimalarial agent targeting erythrocyte Na$^+$ homeostasis . The pyrazole ring provides a planar geometry distinct from the non-planar pyrrole-oxadiazole system in the target compound.
  • Brezivaptanum (Vasopressin Receptor Antagonist):

    • Structure : 2-[3-(3-chlorophenyl)-1-{4-[2-(morpholin-4-yl)ethyl]phenyl}-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(propan-2-yl)acetamide.
    • Activity : Targets vasopressin receptors via triazole and chlorophenyl motifs, highlighting the role of chlorophenyl in receptor binding .

Comparative Pharmacological Data

Compound Class Target/Activity Potency (IC${50}$/K$d$) Key Advantages/Limitations
Target Compound Undisclosed (structural studies only) N/A High halogen content for potential target specificity
Thiazolidine Derivatives NO inhibition in macrophages 25.2–45.6 µM Moderate potency; limited bioavailability
Pyrazoleamides Antimalarial (Na$^+$ homeostasis) Not reported High efficacy in erythrocyte stages; complex synthesis
SARS-CoV-2 Inhibitors M$^\text{pro}$ binding affinity −22 to −27 kcal/mol Strong binding but requires co-administration for efficacy

Structural-Activity Relationship (SAR) Insights

Halogen Substitution : The 3-chlorophenyl group in the target compound and its analogs (e.g., 5RH2, brezivaptanum) enhances hydrophobic interactions and target binding .

Heterocyclic Core : Oxadiazole and pyrrole rings contribute to π-π stacking and metabolic stability, whereas thiazolidine or pyrazole cores may improve solubility at the cost of rigidity .

Acetamide Linker : The –NHCO– group facilitates hydrogen bonding with biological targets, as seen in SARS-CoV-2 M$^\text{pro}$ inhibitors and vasopressin antagonists .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.